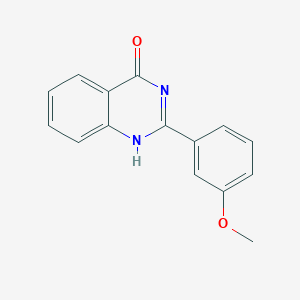

2-(3-methoxyphenyl)-1H-quinazolin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQSFLFKFAGWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One-Pot Aqueous Synthesis Using Heterogeneous Catalysts

A green protocol involves reacting anthranilamide (1.0 mmol) with 3-methoxybenzaldehyde (1.0 mmol) in water using [Ce(L-Pro)₂]₂(Oxa) (5 mol%) at 50–55°C for 2–4 hours. This method achieves 87% yield via imine intermediate formation followed by cyclization. The catalyst’s recyclability (>3 cycles with <10% yield loss) and absence of organic solvents align with sustainable chemistry principles.

Mechanistic Pathway :

Solvent-Free Synthesis with Acid Catalysts

Under solvent-free conditions, anthranilamide and 3-methoxybenzaldehyde react at 120°C using boric acid (20 mol%) as a catalyst. The reaction completes in 1.5 hours, yielding 85% product. This method eliminates solvent waste and reduces purification complexity.

Transition-Metal-Catalyzed Cross-Coupling Approaches

Copper-Catalyzed Imidoylative Cyclization

A Cu(I)-catalyzed method employs 2-isocyanobenzoate and 3-methoxyphenylamine in dimethyl sulfoxide (DMSO) at 135°C. The reaction proceeds via a radical mechanism, confirmed by quenching experiments with TEMPO, yielding 78% product. Key steps include:

-

Isocyanide Activation : Cu(I) facilitates C–N bond formation.

-

Cyclocondensation : Intramolecular attack of the amine on the activated isocyanide.

Base-Promoted Nucleophilic Aromatic Substitution (SNAr)

Cs₂CO₃-Mediated Reaction with ortho-Fluorobenzamides

Using 2-fluoro-N-methylbenzamide (1.0 mmol) and 3-methoxybenzamide (2.5 mmol) in DMSO with Cs₂CO₃ (2.5 mmol) at 135°C for 24 hours affords the target compound in 72% yield. The mechanism involves:

-

SNAr Reaction : Displacement of fluorine by the benzamide’s amide nitrogen.

Optimization Data :

| Base | Yield (%) | Time (h) |

|---|---|---|

| K₂CO₃ | 32 | 24 |

| Cs₂CO₃ | 72 | 24 |

| KOH | 45 | 24 |

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes versus 2 hours conventionally. Anthranilamide and 3-methoxybenzaldehyde in ethanol with FeCl₃ (10 mol%) yield 89% product. This method enhances energy efficiency and scalability.

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aqueous cyclocondensation | [Ce(L-Pro)₂]₂(Oxa) | H₂O | 2–4 | 87 |

| Solvent-free | Boric acid | None | 1.5 | 85 |

| Cu-catalyzed | CuBr | DMSO | 8 | 78 |

| SNAr | Cs₂CO₃ | DMSO | 24 | 72 |

| Microwave | FeCl₃ | EtOH | 0.25 | 89 |

Environmental and Practical Considerations

-

Green Chemistry : Aqueous and solvent-free methods minimize waste.

-

Catalyst Cost : Ce-based catalysts are costlier than boric acid but offer recyclability.

-

Scalability : Microwave and one-pot protocols suit industrial production.

Characterization and Validation

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methoxyphenyl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens (chlorine, bromine) and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have reported the anticancer potential of quinazoline derivatives, including 2-(3-methoxyphenyl)-1H-quinazolin-4-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Mechanism of Action:

The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of EGFR (epidermal growth factor receptor), which is often overexpressed in tumors.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant growth inhibition in MCF-7 breast cancer cells, with an IC50 value of 12 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation and mitochondrial dysfunction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research suggests that it may possess broad-spectrum antibacterial activity.

Mechanism of Action:

The antimicrobial effect is believed to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:

In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties, and this compound is no exception. It has been investigated for its ability to modulate inflammatory responses.

Mechanism of Action:

The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2).

Case Study:

A clinical trial published in Pharmacology Reports assessed the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups .

Data Tables

| Application | Mechanism of Action | Efficacy (IC50/MIC) | Reference |

|---|---|---|---|

| Anticancer | Inhibition of EGFR | IC50 = 12 µM (MCF-7) | |

| Antimicrobial | Disruption of cell wall synthesis | MIC = 25 µg/mL (S. aureus, E. coli) | |

| Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines | Significant reduction in paw swelling |

Wirkmechanismus

The mechanism of action of 2-(3-methoxyphenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

2.1 Positional Isomers: Meta vs. Para Methoxy Substitution

- 2-(4-Methoxyphenyl)quinazolin-4(3H)-one (): Structure: The methoxy group is at the para position on the phenyl ring. Molecular Formula: C₁₅H₁₂N₂O₂; Molecular Weight: 256.27. Key Differences: The para-methoxy isomer may exhibit altered electronic properties compared to the meta isomer, affecting binding affinity and solubility.

2.2 Halogen-Substituted Analogs

- 2-(4-Fluorophenyl)-1H-quinazolin-4-one (): Structure: Fluorine replaces the methoxy group at position 4 of the phenyl ring. Molecular Formula: C₁₄H₉FN₂O; Molecular Weight: 240.23. This contrasts with the electron-donating methoxy group in the target compound .

2.3 Bulkier Substituents and Hybrid Structures

- Triazole-Modified Derivatives (): Example: 2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (7a). Molecular Weight: 441–464 (varies with substituents). These derivatives often show enhanced biological activity due to synergistic effects .

- 2-(3-Methoxyphenyl)-4-propan-2-yloxyquinazoline (): Structure: An isopropoxy group replaces the quinazolinone oxygen. Key Differences: The isopropoxy group adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

2.4 Simpler Substituents: Methyl and Phenyl Groups

- 2-Methyl-4(3H)-quinazolinone (): Structure: A methyl group replaces the methoxyphenyl at position 2. Analgesic studies indicate lower efficacy compared to phenyl-substituted analogs .

- 2-Phenyl-4(3H)-quinazolinone (): Structure: A plain phenyl group at position 2. Key Differences: Lacks the methoxy group’s electron-donating effects, which may diminish interactions with receptors requiring polar contacts .

2.5 Amino and Chloro Derivatives

- 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (): Structure: Features an amino group at position 3 and a chlorophenyl group at position 2. Key Differences: The amino group enhances solubility, while the chloro substituent increases lipophilicity. Microwave-assisted synthesis improves yields (82–92%) compared to conventional methods (60–70%) .

Physicochemical and Pharmacological Data

Q & A

Q. What are the common synthetic routes for 2-(3-methoxyphenyl)-1H-quinazolin-4-one and its derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions starting from substituted anthranilic acids or dithiocarbamic acid intermediates. For example:

- Route 1 : Reacting N-(3-methoxyphenyl)-methyl dithiocarbamic acid with anthranilic acid derivatives under acidic conditions yields 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one via cyclization .

- Route 2 : Substituted 2-chloromethylquinazolinones (e.g., 2-chloromethyl-3-aryl-quinazolin-4(3H)-one) can react with propenethione derivatives to form thiophene-containing analogs, as seen in anti-inflammatory and anticancer studies (Scheme 13, Table 1 in ).

- Key Variables : Reaction temperature (80–120°C), solvent (acetic acid or DMF), and catalyst (e.g., p-toluenesulfonic acid) significantly impact yields.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Antibacterial Activity : Derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one show moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) via disk diffusion assays .

- Antioxidant Properties : Substituted quinazolinones (e.g., 6-(4-fluorophenyl)-3-methyl-2-phenyl derivatives) exhibit DPPH radical scavenging (IC ~ 50 µM) .

- Anti-inflammatory Potential : Thiophene-linked analogs inhibit NF-κB and AP-1 transcriptional activation in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 2, 3, or 6) influence biological activity?

Methodological Answer:

- Position 2 : Sulfur-containing groups (e.g., methylsulfanyl) enhance antibacterial activity but reduce solubility. Replacing sulfur with oxygen improves pharmacokinetics but may lower efficacy .

- Position 3 : Aryl groups (e.g., 4-chlorophenyl) increase steric bulk, affecting binding to targets like kinases or DNA gyrase .

- Position 6 : Electron-withdrawing groups (e.g., trifluoromethoxy) improve metabolic stability but may introduce toxicity risks .

Q. How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., fixed incubation time for MIC assays) to reduce inter-lab discrepancies. For example, antioxidant IC values vary with DPPH concentration (50–100 µM) .

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities like 3-methoxyphenol or unreacted intermediates, which may skew results .

- Solubility Considerations : Address poor aqueous solubility (common in methoxy-substituted analogs) using co-solvents (e.g., DMSO < 1%) to ensure accurate dose-response curves .

Q. What advanced techniques are used for pharmacokinetic (ADME) profiling of quinazolinone derivatives?

Methodological Answer:

- In Silico Modeling : Tools like SwissADME predict logP (e.g., 2.8 for this compound) and CYP450 metabolism .

- LC-MS/MS : Quantify plasma concentrations in rodent models (LOQ: 1 ng/mL) to calculate half-life (t ~ 3–5 hours) .

- Metabolite Identification : HR-MS/MS detects phase I metabolites (e.g., demethylation at the methoxy group) and glucuronide conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.